molecular formula C31H32N2O3 B11044222 1-(6,6-dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-3-yl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-(6,6-dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-3-yl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11044222
M. Wt: 480.6 g/mol
InChI Key: PTNVAIGVLODVMP-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused pyrroloquinoline-indole core. Its structure combines features from both indole and quinoline derivatives.
  • The presence of multiple aromatic rings and heteroatoms (nitrogen and oxygen) makes it intriguing for various applications.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C31H32N2O3

    Molecular Weight

    480.6 g/mol

    IUPAC Name

    3-(6,6-dimethyl-4-oxo-2-phenyl-5,7-dihydro-1H-indol-3-yl)-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one

    InChI

    InChI=1S/C31H32N2O3/c1-17-14-31(4,5)33-28-20(17)12-19(36-6)13-21(28)24(29(33)35)26-25-22(15-30(2,3)16-23(25)34)32-27(26)18-10-8-7-9-11-18/h7-14,24,32H,15-16H2,1-6H3

    InChI Key

    PTNVAIGVLODVMP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(N2C(=O)C(C3=C2C1=CC(=C3)OC)C4=C(NC5=C4C(=O)CC(C5)(C)C)C6=CC=CC=C6)(C)C

    Origin of Product

    United States

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